molecular formula C19H17ClN2O2 B7496697 3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide

Cat. No. B7496697
M. Wt: 340.8 g/mol
InChI Key: UDUPSWMCUULANS-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neuronal cell death. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent neuronal cell death. It also has antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide in lab experiments is its potential use in the treatment of various diseases. It has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to determine its safety and efficacy in humans. Furthermore, its potential use in combination therapy with other drugs should be explored.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide involves the reaction of 2-chlorobenzonitrile, 4-methylbenzylamine, and 2-methyl-2-butene-1,4-diol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours to obtain the desired product.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(4-methylbenzyl)isoxazole-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by preventing neuronal cell death.

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-7-9-14(10-8-12)11-21-19(23)17-13(2)24-22-18(17)15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUPSWMCUULANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322225
Record name 3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

349131-06-2
Record name 3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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